[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
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Overview
Description
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to yield a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]carboxylic acid.
Reduction: Dihydro-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol.
Substitution: Halogenated or nitro-substituted derivatives of the thiazole ring.
Scientific Research Applications
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit specific biochemical pathways, leading to the suppression of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid]
- [4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole]
Uniqueness
Compared to similar compounds, [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is unique due to its specific methanol functional group, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl group also enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMQVKDKXVMCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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